molecular formula C12H12N2O B12919170 2-Phenyl-4-(propan-2-ylidene)-2,4-dihydro-3H-pyrazol-3-one CAS No. 49597-19-5

2-Phenyl-4-(propan-2-ylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12919170
CAS No.: 49597-19-5
M. Wt: 200.24 g/mol
InChI Key: RBANFMSGVCDOCG-UHFFFAOYSA-N
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Description

1-Phenyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-one typically involves the condensation of phenylhydrazine with an appropriate diketone or ketoester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-Phenyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating biological responses.

    Pathway Modulation: The compound can influence various biochemical pathways, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.

    4-Aminoantipyrine: Used as an analgesic and antipyretic agent.

    Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) with similar structural features.

Uniqueness

1-Phenyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-one is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to other pyrazolone derivatives.

Properties

CAS No.

49597-19-5

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-phenyl-4-propan-2-ylidenepyrazol-3-one

InChI

InChI=1S/C12H12N2O/c1-9(2)11-8-13-14(12(11)15)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

RBANFMSGVCDOCG-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=NN(C1=O)C2=CC=CC=C2)C

Origin of Product

United States

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